2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the BOC protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Trifluoroacetic acid in dichloromethane or HCl in methanol for BOC removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, BOC removal results in the formation of the free amine.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
2-{(Tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid: Similar structure but with a dimethylpentanoic acid backbone.
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid: Contains a methoxy group instead of difluoro.
Uniqueness
2-{(Tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid is unique due to the presence of the difluoro group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C10H17F2NO4 |
---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
4,4-difluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(14)15)5-7(11)12/h6-7H,5H2,1-4H3,(H,14,15) |
InChI Key |
VWXKACMWPIEDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(F)F)C(=O)O |
Origin of Product |
United States |
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